N-Benzyl-4-(trifluoromethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

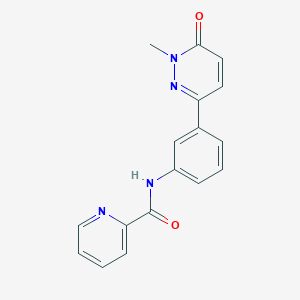

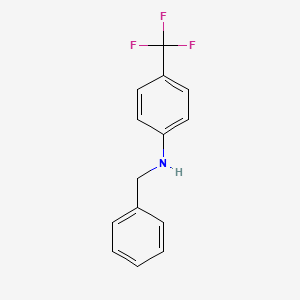

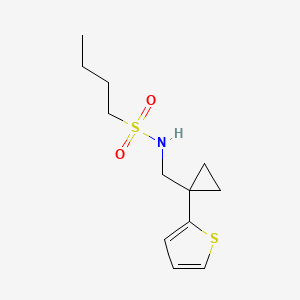

N-Benzyl-4-(trifluoromethyl)aniline is a chemical compound with the molecular formula C14H12F3N . It is used as a synthetic building block .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group (C6H5CH2-) attached to an aniline (NH2) group that is para-substituted with a trifluoromethyl group (-CF3) on the benzene ring .Physical And Chemical Properties Analysis

This compound has a molecular weight of 251.252. Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Spectroscopic Investigations

- Vibrational Analysis and Electronic Properties: An in-depth spectroscopic study on similar compounds such as 4-nitro-3-(trifluoromethyl)aniline was conducted using Fourier transform infrared and Raman spectra, revealing significant insights into vibrational assignments and analysis of fundamental modes. This study also explored the thermodynamic characteristics and electronic properties of such compounds (Saravanan, Balachandran, & Viswanathan, 2014).

Liquid Crystal Applications

- Liquid Crystalline Properties: Research on derivatives of 4-octyloxy-N-(benzylidene) aniline, including trifluoromethyl derivatives, showed stable smectic B and A phases, indicating potential applications in the field of liquid crystals. This study provided insights into fundamental properties like entropies of phase transitions and molecular dipole moments (Miyajima et al., 1995).

Electro-Optics and Polymer Science

- High-Temperature Electro-Optics: A novel polycarbonate synthesized through Ullmann coupling of aniline derivatives, including benzyl ether protected 4-iodophenol with 4-nitrophenylazo aniline, demonstrated high thermal stability and potential applications in electro-optics. The copolymer showed significant solubility in common organic solvents and exhibited notable electro-optic properties (Suresh et al., 2003).

Synthetic Chemistry

- Anionic Activation for Isoxazoles and Triazines Synthesis: Research on trifluoromethyl-substituted anilines, including 4-(trifluoromethyl)aniline, has provided insights into the synthesis of isoxazoles and 1,3,5-triazines, highlighting the synthetic importance of the chemistry of activated trifluoromethyl groups (Strekowski et al., 1995).

Quantum Chemical Calculations

- Impact of Substituents on Dehydrogenation: Ab initio calculations have been used to study the effect of substituents on the dehydrogenation of N-benzylanilines, providing valuable insights into the influence of different substituents on the reaction center, which can be crucial in designing synthetic pathways (Yunnikova, Feshin, & Akent’eva, 2013).

Safety and Hazards

Propiedades

IUPAC Name |

N-benzyl-4-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N/c15-14(16,17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9,18H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARPPEQBQHAQLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-Ethoxyethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2679161.png)

![2-Amino-4-(2-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2679164.png)

![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole](/img/structure/B2679173.png)

![4-[(3R,4R)-3-Cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2679175.png)

![[4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate](/img/structure/B2679180.png)